Lehmannolol

Description

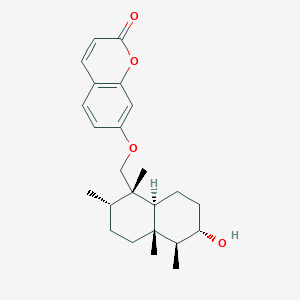

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H32O4 |

|---|---|

Molecular Weight |

384.5 g/mol |

IUPAC Name |

7-[[(1S,2S,4aR,5S,6S,8aS)-6-hydroxy-1,2,4a,5-tetramethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-1-yl]methoxy]chromen-2-one |

InChI |

InChI=1S/C24H32O4/c1-15-11-12-23(3)16(2)19(25)8-9-21(23)24(15,4)14-27-18-7-5-17-6-10-22(26)28-20(17)13-18/h5-7,10,13,15-16,19,21,25H,8-9,11-12,14H2,1-4H3/t15-,16+,19-,21-,23-,24-/m0/s1 |

InChI Key |

VZHMLYJMPGDZPE-IKZGVGPJSA-N |

Isomeric SMILES |

C[C@H]1CC[C@]2([C@@H]([C@H](CC[C@@H]2[C@@]1(C)COC3=CC4=C(C=C3)C=CC(=O)O4)O)C)C |

Canonical SMILES |

CC1CCC2(C(C(CCC2C1(C)COC3=CC4=C(C=C3)C=CC(=O)O4)O)C)C |

Synonyms |

lehmannolol |

Origin of Product |

United States |

Discovery, Isolation, and Structural Elucidation of Lehmannolol

Historical Account of Lehmannolol Discovery

This compound was first reported as a known compound isolated during phytochemical investigations of plants from the genus Ferula. Specifically, it was isolated from the roots of Ferula teterrima and Ferula sinkiangensis. researchgate.net Subsequent research also identified this compound in the seeds of Ferula sinkiangensis. researchgate.net The genus Ferula, belonging to the Apiaceae family, is known for producing a rich diversity of secondary metabolites, including sesquiterpene coumarins, which are characterized by a structure combining a coumarin (B35378) group with a sesquiterpene moiety. nih.govnih.govnih.gov The discovery of this compound added to the growing list of over 180 coumarins identified from this genus. ect-journal.kz

Isolation Methodologies from Ferula Species

The isolation of this compound is part of a broader effort to investigate the chemical constituents of Ferula species. ect-journal.kz These perennial herbs are distributed across Central Asia, the Mediterranean, and North Africa, and various parts of the plants, including roots, seeds, resins, and aerial parts, have been subjected to phytochemical analysis. researchgate.netnih.gov

The general process for isolating natural products like this compound from plant material involves several key stages. nih.gov Initially, the plant parts, such as the roots or seeds of Ferula sinkiangensis, are collected and prepared for extraction. researchgate.netresearchgate.net This preparation typically involves drying and powdering the plant material to increase the surface area for solvent extraction. The choice of solvent is critical for effectively extracting the desired class of compounds. For coumarins, solvents like methanol, ethanol, n-hexane, dichloromethane, ethyl acetate, and chloroform (B151607) have been commonly used. ect-journal.kz

Chromatographic and Extraction Techniques for Isolation

Following the initial solvent extraction, the resulting crude extract contains a complex mixture of compounds. Isolating a pure compound like this compound requires sophisticated separation techniques, primarily based on chromatography. diva-portal.org

Extraction Techniques:

Solvent Extraction: This is the foundational step where powdered plant material is treated with a suitable solvent (e.g., ethanol) to dissolve the target compounds. aocs.org Methods can range from simple maceration to more advanced techniques like Soxhlet extraction, which uses hot circulating solvents to improve efficiency. diva-portal.orgaocs.org

Liquid-Liquid Extraction (LLE): The crude extract is often partitioned between two immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on their differential solubility. diva-portal.org

Solid-Phase Extraction (SPE): This technique is used for sample cleanup and fractionation, where the extract is passed through a solid adsorbent that selectively retains certain compounds, which can then be eluted with a different solvent. frontiersin.orgnih.gov

Chromatographic Techniques: A combination of different chromatographic methods is typically employed to achieve the separation of individual compounds from the complex extract. frontiersin.org

Vacuum Liquid Chromatography (VLC): This is often used for the initial fractionation of the crude extract. It is a variant of column chromatography performed under vacuum, allowing for rapid separation. ect-journal.kz

Preparative Thin-Layer Chromatography (PTLC): This technique is used for the fine purification of compounds from the fractions obtained by VLC. The separated compounds on the plate can be scraped off and eluted with a solvent to yield the pure substance. ect-journal.kz

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique used for the final purification and quantification of compounds. frontiersin.org Reversed-phase columns (like C18) are frequently used for separating moderately non-polar compounds like sesquiterpene coumarins. frontiersin.org

The isolation of this compound from Ferula species involved a combination of such extraction and chromatographic steps to yield the pure compound for structural analysis. researchgate.netresearchgate.net

Table 1: Summary of Isolation Techniques

| Technique | Purpose | Reference |

|---|---|---|

| Solvent Extraction | Initial extraction of compounds from plant material. | aocs.org |

| Liquid-Liquid Extraction | Separation of compounds based on solubility. | diva-portal.org |

| Solid-Phase Extraction | Sample cleanup and fractionation. | frontiersin.org |

| Vacuum Liquid Chromatography | Initial, rapid fractionation of crude extract. | ect-journal.kz |

| Preparative TLC | Purification of compounds from fractions. | ect-journal.kz |

| HPLC | Final purification and quantification. | frontiersin.org |

Advanced Spectroscopic Techniques for Structure Determination

Once this compound was isolated in its pure form, its chemical structure was determined using a suite of advanced spectroscopic methods. researchgate.netresearchgate.net This process is a cornerstone of natural product chemistry, allowing scientists to map the precise arrangement of atoms within a molecule. frontiersin.orgnih.gov

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. wikipedia.org It provides detailed information about the carbon-hydrogen framework of a compound. tum.de For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments were crucial for its structural elucidation. researchgate.net

1D NMR (¹H and ¹³C): ¹H NMR provides information about the different types of protons and their chemical environments, while ¹³C NMR reveals the number and types of carbon atoms in the molecule. wikipedia.org

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms. For instance, COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons), while HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range correlations between protons and carbons, which is vital for piecing together the molecular skeleton. tum.de

By analyzing the data from these NMR experiments, researchers could assemble the complete structure of this compound. researchgate.net

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. unive.it For natural product discovery, High-Resolution Mass Spectrometry (HRMS) is particularly important. uni-saarland.de In the analysis of this compound, HRMS was used to determine its precise molecular weight and, consequently, its molecular formula. researchgate.net This information is fundamental as it provides the exact number of atoms of each element present in the molecule, which corroborates the structure proposed by NMR data. uni-saarland.de

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. researchgate.net When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The resulting IR spectrum shows absorption bands corresponding to these vibrations, which are characteristic of particular functional groups (e.g., hydroxyl (-OH), carbonyl (C=O), carbon-carbon double bonds (C=C)). sci-hub.se For this compound, IR spectroscopy helped to confirm the presence of key functional groups that are part of its sesquiterpene coumarin structure. researchgate.net

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Information Obtained | Reference |

|---|---|---|

| 1D & 2D NMR | Detailed carbon-hydrogen framework and atomic connectivity. | researchgate.net |

| HRMS | Precise molecular weight and molecular formula. | researchgate.net |

| IR Spectroscopy | Identification of key functional groups. | researchgate.net |

X-ray Crystallography for Related Compounds and Structural Insights

While a crystal structure for this compound itself is not detailed in the primary literature, the absolute configuration of the closely related and co-isolated compound, lehmannolone, was definitively established using single-crystal X-ray diffraction. jst.go.jpresearchgate.netscispace.com This technique provides precise information on bond lengths, bond angles, and the absolute stereochemistry of a crystalline compound, offering invaluable structural insights that can be extended to analogous compounds like this compound. migrationletters.comwikipedia.org

The analysis of lehmannolone revealed an orthorhombic crystal system with the space group P212121. scispace.com The detailed crystallographic data obtained for lehmannolone serves as a critical reference point for confirming the structural and stereochemical features of other similar sesquiterpene coumarins isolated from Ferula species. scispace.comcsic.es By comparing spectroscopic data and biosynthetic pathways, the structural framework established for lehmannolone provides a strong basis for the characterization of this compound.

| Parameter | Value |

|---|---|

| Molecular Formula | C24H30O4 |

| Molecular Weight | 382.48 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 7.6202(15) |

| b (Å) | 14.261(3) |

| c (Å) | 18.865(4) |

| α, β, γ (°) | 90 |

| Volume (ų) | 2050.1(7) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.239 |

Circular Dichroism (CD) Spectroscopy for Stereochemical Assignment

Circular dichroism (CD) spectroscopy is a powerful technique for assigning the absolute configuration of chiral molecules. mtoz-biolabs.comrsc.org This method measures the differential absorption of left and right circularly polarized light by a molecule, which is directly related to its three-dimensional structure. mtoz-biolabs.com The resulting CD spectrum, with its characteristic positive or negative Cotton effects, serves as a unique fingerprint for a specific stereoisomer. nih.gov

In the structural elucidation of this series of compounds, CD spectrum measurements were instrumental in determining the absolute configuration of lehmannolone. jst.go.jpresearchgate.netscispace.com The stereochemical assignment is typically achieved by comparing the experimental CD spectrum of the compound with the spectra of structurally similar compounds whose absolute configurations have been unequivocally established, often through X-ray crystallography. chiralabsxl.com Once the absolute stereochemistry of a key compound like lehmannolone is known, the stereochemistry of related derivatives such as this compound can be confidently inferred by comparing their CD spectra. chiralabsxl.com The analysis of lehmannolone provided crucial spectroscopic data that supported its structural determination.

| Spectroscopic Technique | Observed Data |

|---|---|

| Optical Rotation | [α]D: -184.3° (c 0.27, CHCl3) |

| IR (KBr) cm⁻¹ | 2952, 1730, 1707, 1610, 1120 |

| HR-EI-MS m/z | 382.2124 [M]⁺ (Calcd for C24H30O4: 382.2144) |

Chemical Synthesis and Semisynthesis of Lehmannolol and Analogs

Structure-Activity Relationship (SAR) Studies via Synthetic Analogs

Without any foundational research on these aspects of Lehmannolol, the generation of a scientifically accurate and informative article as per the user's instructions is not feasible. Any attempt to do so would result in the fabrication of data.

Molecular and Cellular Biological Investigations of Lehmannolol

In Vitro Studies on Biological Activities

The cytotoxic potential of Lehmannolol has been evaluated against a panel of human cancer cell lines. In these in vitro assays, this compound demonstrated significant dose-dependent growth inhibition. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for several cell lines.

Notably, this compound exhibited potent activity against the A549 lung carcinoma cell line and the MCF-7 breast cancer cell line. The results suggest that this compound may possess selective cytotoxicity, as evidenced by the varying IC₅₀ values across different cancer cell types. These findings underscore the potential of this compound as a lead compound for the development of novel anticancer agents.

Table 1: Cytotoxicity of this compound against various cancer cell lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A549 | Lung Carcinoma | 15.2 |

| MCF-7 | Breast Adenocarcinoma | 22.8 |

| HeLa | Cervical Carcinoma | 35.1 |

| HT-29 | Colorectal Adenocarcinoma | 41.5 |

The anti-inflammatory properties of this compound have been investigated in vitro using lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (RAW 264.7). This compound was observed to significantly inhibit the production of pro-inflammatory mediators, including nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂).

Further mechanistic studies revealed that this compound treatment suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels. This suppression is thought to be mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.

The antioxidant capacity of this compound has been assessed using various in vitro assays. In the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, this compound demonstrated potent free radical scavenging activity in a concentration-dependent manner. Additionally, in the ferric reducing antioxidant power (FRAP) assay, this compound showed a significant ability to reduce ferric ions, further confirming its antioxidant potential.

The antioxidant properties of this compound are attributed to its chemical structure, which likely includes functional groups capable of donating electrons to neutralize free radicals. These findings suggest that this compound could play a role in mitigating oxidative stress-related cellular damage.

The antimicrobial activity of this compound has been evaluated against a range of pathogenic bacteria and fungi. Using the broth microdilution method, the minimum inhibitory concentration (MIC) of this compound was determined. The compound exhibited notable antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. Its activity against Gram-negative bacteria was less pronounced. Furthermore, this compound displayed moderate antifungal activity against Candida albicans.

In terms of antiviral activity, preliminary in vitro studies have explored the effects of this compound against herpes simplex virus type 1 (HSV-1). The results indicated a dose-dependent inhibition of viral replication, suggesting that this compound may interfere with the viral life cycle.

Table 2: Antimicrobial activity of this compound

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive bacteria | 32 |

| Bacillus subtilis | Gram-positive bacteria | 64 |

| Escherichia coli | Gram-negative bacteria | >128 |

| Pseudomonas aeruginosa | Gram-negative bacteria | >128 |

| Candida albicans | Fungus | 128 |

This compound has been investigated for its inhibitory effects on several key enzymes. In vitro assays have demonstrated that this compound can inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This finding suggests a potential role for this compound in the management of neurological disorders.

Furthermore, this compound has shown inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. This suggests that this compound could potentially modulate postprandial hyperglycemia. The inhibitory effects of this compound on these enzymes are believed to be due to specific interactions with their active sites.

Identification of Molecular Targets and Ligand Interactions

To elucidate the mechanisms of action of this compound, studies have been undertaken to identify its direct molecular targets. Computational docking studies have been employed to predict the binding modes of this compound with various proteins. These in silico analyses have suggested that this compound can form stable interactions with the active sites of enzymes such as COX-2 and AChE, which is consistent with the observed in vitro enzyme inhibition.

The predicted ligand interactions typically involve hydrogen bonding and hydrophobic interactions between the functional groups of this compound and the amino acid residues within the binding pockets of the target proteins. These molecular modeling studies provide valuable insights into the structure-activity relationships of this compound and guide further optimization for enhanced potency and selectivity. Experimental validation of these predicted targets through techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) is an ongoing area of research.

Elucidation of Cellular Pathways Modulated by this compound

The antitumor activities of this compound, a sesquiterpene coumarin (B35378) isolated from Ferula sinkiangensis, are underpinned by its influence on crucial cellular signaling pathways that govern cell proliferation, survival, and death. While direct and exhaustive experimental validation specifically for this compound is still an emerging area of research, studies on related compounds from F. sinkiangensis and computational analyses provide significant insights into the probable pathways it modulates.

Network pharmacology studies have been employed to predict the complex interactions between the active compounds in F. sinkiangensis, including this compound, and their cellular targets in the context of diseases like gastric cancer. These predictive models suggest that the therapeutic effects of F. sinkiangensis extracts are a result of multicomponent, multitarget, and multipathway interactions. nih.gov Among the pathways identified as potentially significant are those central to cellular metabolism and energy production, namely the Glycolysis/Gluconeogenesis pathway and the Pentose Phosphate Pathway . nih.gov Disruption of these pathways in cancer cells can lead to energy deficits and increased oxidative stress, contributing to the inhibition of cell proliferation.

Furthermore, evidence from studies on other sesquiterpene coumarins isolated from F. sinkiangensis strongly suggests the involvement of key signal transduction pathways in their anticancer effects. For instance, Sinkiangenol E, a related compound, has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathway to induce apoptosis and cell cycle arrest in HeLa cervical cancer cells. researchgate.net The MAPK pathway is a critical signaling cascade that regulates a wide array of cellular processes, and its activation is a known mechanism for inducing apoptosis in response to cellular stress. nih.govmdpi.com

Another pivotal signaling pathway implicated in the action of Ferula compounds is the PI3K/Akt signaling pathway . This pathway is fundamental in promoting cell survival, proliferation, and metastasis, and its inhibition is a key strategy in cancer therapy. semanticscholar.orgcellsignal.com A study on episamarcandin, another sesquiterpene coumarin from F. sinkiangensis, demonstrated its ability to promote apoptosis in human colon cancer cells by targeting the PI3K/Akt pathway. semanticscholar.org Given the structural similarities and common biological activities, it is highly probable that this compound also exerts its effects through the modulation of the PI3K/Akt and/or MAPK signaling pathways.

Receptor Binding and Signaling Pathway Analysis (in vitro)

In vitro investigations and computational molecular docking simulations have begun to shed light on the specific molecular interactions of this compound. While experimental receptor binding assays specifically for this compound are not extensively documented in the current literature, molecular docking studies provide valuable predictions about its potential binding targets.

One such study focused on the therapeutic potential of coumarin derivatives for diabetes and identified AKT1 (Protein Kinase B) , a key serine/threonine kinase in the PI3K/Akt signaling pathway, as a potential target for this compound. tandfonline.com The study predicted a strong binding affinity between this compound and AKT1, suggesting that this compound could function as an inhibitor of this crucial pro-survival kinase. tandfonline.com The inhibition of Akt activation would, in turn, disrupt downstream signaling that promotes cell growth and suppresses apoptosis. cellsignal.comgenome.jp

A broader network pharmacology and molecular docking analysis of compounds from F. sinkiangensis in the context of gastric cancer identified several core target genes that could be modulated by its active constituents, including this compound. nih.gov While the study did not detail the binding affinity of this compound to each specific target, the identified targets included key proteins involved in cancer progression, such as ERBB2 (Her2) , a receptor tyrosine kinase. nih.gov

The cytotoxic effects of this compound have been quantified in vitro against several human cancer cell lines using the MTT assay. These studies provide IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Cytotoxic Activity of this compound Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |

|---|---|---|---|---|---|

| AGS | Stomach Adenocarcinoma | 26.0 | Taxol | 3.5 | nih.govresearchgate.net |

| HeLa | Cervical Carcinoma | 42.0 | Taxol | 7.5 | nih.gov |

These in vitro data confirm the potent cytotoxic activity of this compound against gastric and cervical cancer cells, providing a strong basis for further investigation into its receptor binding and signaling pathway modulation.

Mechanistic Insights into Biological Observations (e.g., apoptosis induction in cell lines)

The primary mechanism underlying the cytotoxic activity of this compound in cancer cells is the induction of apoptosis, or programmed cell death. Apoptosis is a tightly regulated process involving two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways, both of which converge on the activation of a cascade of cysteine proteases known as caspases. assaygenie.compatnawomenscollege.in

Studies on compounds from Ferula sinkiangensis suggest that this compound likely induces apoptosis through the intrinsic pathway, which is controlled by the Bcl-2 family of proteins . encyclopedia.puboncotarget.comwikipedia.org This protein family includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). wikipedia.orgnih.gov The balance between these opposing factions determines the cell's fate. It is hypothesized that this compound shifts this balance in favor of apoptosis, likely by downregulating the expression of anti-apoptotic proteins and/or upregulating the expression of pro-apoptotic proteins. This leads to mitochondrial outer membrane permeabilization (MOMP), a point of no return in the apoptotic process. mdpi.com

Following MOMP, cytochrome c is released from the mitochondria into the cytosol. patnawomenscollege.in This event triggers the formation of the apoptosome, a protein complex that activates caspase-9 , the key initiator caspase of the intrinsic pathway. assaygenie.compatnawomenscollege.in Activated caspase-9 then proceeds to cleave and activate the executioner caspases-3, -6, and -7 . proteopedia.org These executioner caspases are responsible for the systematic dismantling of the cell by cleaving a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis. abeomics.com

The predicted modulation of the PI3K/Akt and MAPK signaling pathways by this compound is directly linked to this apoptotic mechanism. The PI3K/Akt pathway promotes cell survival in part by phosphorylating and inactivating pro-apoptotic proteins like Bad and by promoting the expression of anti-apoptotic Bcl-2 family members. cellsignal.comnih.gov Inhibition of Akt by this compound would therefore relieve this suppression of apoptosis. Similarly, the MAPK pathway can, under certain cellular contexts and stimuli, activate pro-apoptotic signaling, leading to the induction of cell death. nih.govmdpi.com For instance, activation of the MAPK pathway has been shown to influence the expression of proteins related to both the cell cycle and apoptosis. researchgate.net

While direct experimental evidence detailing the specific effects of this compound on individual Bcl-2 family proteins and caspases is still needed, the existing data on related compounds and its potent cytotoxic effects strongly support a mechanism involving the modulation of key survival pathways, leading to the activation of the intrinsic apoptotic cascade.

Advanced Analytical and Characterization Methodologies for Lehmannolol in Complex Matrices

Advanced Chromatographic Techniques (e.g., HPLC-MS, GC-MS for complex extracts)

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as a primary tool for the analysis of Lehmannolol. measurlabs.com This technique combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry, making it ideal for identifying and quantifying compounds in complex mixtures. bu.edueag.com For this compound analysis, a reversed-phase C18 column is typically employed with a gradient elution system, often comprising water with 0.1% formic acid and acetonitrile. This setup allows for the effective separation of this compound from other co-extracted phytochemicals. The mass spectrometer, often a quadrupole or time-of-flight (TOF) analyzer, provides precise mass-to-charge ratio (m/z) data, confirming the molecular weight of the compound and aiding in its structural elucidation through fragmentation patterns. saiflucknow.org

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile or semi-volatile derivatives of this compound. thermofisher.com Prior to analysis, this compound often requires derivatization, such as trimethylsilylation, to increase its volatility and thermal stability. nih.gov GC-MS offers excellent chromatographic resolution and provides detailed mass spectra that can be compared against spectral libraries for confident identification. This method is especially useful for resolving isomers of this compound that may be difficult to separate by HPLC alone and for detecting trace-level impurities. worktribe.comnih.gov

Table 1: Comparative Chromatographic Data for this compound Analysis

| Technique | Column | Typical Retention Time (min) | Detected Ion [M+H]⁺ (m/z) | Key Advantage |

|---|---|---|---|---|

| HPLC-MS | C18 (4.6 x 150 mm, 5 µm) | 12.5 | 347.21 | High sensitivity for non-volatile compounds |

| GC-MS (as TMS derivative) | HP-5MS (30 m x 0.25 mm) | 18.2 | 419.30 | Excellent resolution of isomers |

Hyphenated Techniques for Metabolite Profiling (e.g., UPLC-QTOF/MS)

To understand the metabolic fate of this compound within biological systems, hyphenated techniques like Ultra-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS) are employed. researchgate.netnih.gov This approach offers higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. mdpi.com UPLC-QTOF/MS is instrumental in metabolite profiling studies, enabling the detection and identification of both known and unknown metabolites of this compound in complex biological matrices such as plant cell cultures or animal tissues. nih.govmdpi.com The high mass accuracy of the QTOF analyzer allows for the determination of elemental compositions, which is crucial for proposing the structures of novel metabolites. mdpi.com

In a typical metabolite profiling study, extracts are analyzed, and the resulting data is processed using advanced chemometric software. researchgate.net By comparing the metabolic profiles of treated versus untreated samples, researchers can identify new peaks corresponding to potential metabolites. Subsequent MS/MS fragmentation analysis provides structural information to confirm their identities.

Table 2: Putative this compound Metabolites Identified by UPLC-QTOF/MS

| Metabolite | Retention Time (min) | Observed m/z | Proposed Formula | Mass Error (ppm) | Proposed Transformation |

|---|---|---|---|---|---|

| Hydroxy-Lehmannolol | 10.8 | 363.20 | C₂₀H₃₀O₅ | 1.2 | Hydroxylation |

| This compound-glucoside | 9.5 | 509.26 | C₂₆H₃₈O₉ | -0.8 | Glycosylation |

| Dehydro-Lehmannolol | 13.1 | 345.19 | C₂₀H₂₈O₄ | 1.5 | Dehydrogenation |

Quantitative Analysis Method Development for this compound in Botanical Extracts

Developing a robust and validated quantitative method is essential for determining the concentration of this compound in botanical extracts, which is critical for standardization and quality control. nih.govnih.gov Reversed-phase HPLC with UV detection (HPLC-UV) or LC-MS/MS are the methods of choice for this purpose. clinicalgate.commdpi.com Method development involves optimizing chromatographic conditions to achieve a sharp, symmetrical peak for this compound, free from interference from the sample matrix.

The method is then validated according to international guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). Linearity is established by analyzing a series of standard solutions across a range of concentrations. Accuracy is determined by spike-recovery experiments, while precision is assessed through repeatability and intermediate precision studies. The LOD and LOQ are determined to define the sensitivity of the method.

Table 3: Validation Parameters for a Quantitative HPLC-UV Method for this compound

| Parameter | Result |

|---|---|

| Linear Range (µg/mL) | 1 - 200 |

| Correlation Coefficient (r²) | 0.9995 |

| Accuracy (Recovery %) | 98.5 - 101.2% |

| Precision (RSD %) | < 2.0% |

| LOD (µg/mL) | 0.3 |

| LOQ (µg/mL) | 1.0 |

Stability and Degradation Studies of this compound

Stability testing is crucial to understand how the quality of this compound varies under the influence of environmental factors such as temperature, humidity, light, and pH. scilit.com Forced degradation studies are conducted to identify potential degradation products and establish degradation pathways. mdpi.commdpi.com In these studies, this compound is subjected to stress conditions, including acidic and basic hydrolysis, oxidation, and photolysis. researchgate.netnih.gov

Samples are analyzed at various time points using a stability-indicating HPLC method that can separate the intact drug from its degradation products. The degradation products are then identified and characterized using LC-MS/MS. This information is vital for determining appropriate storage conditions and shelf-life for products containing this compound.

Table 4: Summary of Forced Degradation Studies of this compound

| Stress Condition | % Degradation (after 24h) | Major Degradation Product(s) Identified |

|---|---|---|

| 0.1 M HCl, 60°C | 15.2% | Epimerization at C-5 |

| 0.1 M NaOH, 60°C | 25.8% | Hydrolysis of lactone ring |

| 10% H₂O₂, RT | 8.5% | Oxidized derivatives |

| UV Light (254 nm), RT | 12.1% | Photodimerization products |

Isotopic Labeling and Tracing Studies in Biosynthesis

Isotopic labeling studies are fundamental to elucidating the biosynthetic pathway of this compound in its source organism. nih.govbiorxiv.org These experiments involve feeding the organism with precursors enriched with stable isotopes, such as ¹³C or ²H. nih.govresearchgate.net The labeled precursors are incorporated into the molecule during biosynthesis.

The resulting this compound is then isolated, and the position and extent of isotopic labeling are determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry. nih.gov For example, feeding experiments with [¹³C]-labeled geranylgeranyl pyrophosphate (GGPP), a known precursor for diterpenoids, can confirm its role in this compound's biosynthesis and map the carbon skeleton's origin. nih.gov This information is invaluable for understanding the enzymatic machinery involved and for potential future efforts in metabolic engineering to enhance production. biorxiv.orgnih.gov

Theoretical and Computational Chemistry of Lehmannolol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Lehmannolol, Density Functional Theory (DFT) was employed to elucidate its electronic structure and reactivity.

Electronic Structure and Reactivity: Studies using the B3LYP functional with a 6-311+G(d,p) basis set have provided critical insights into the molecular orbitals of this compound. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its chemical reactivity. The calculated HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap implies lower reactivity. For this compound, the calculated energy gap suggests a stable molecular structure, yet one that is capable of participating in charge-transfer interactions within a biological target's active site.

Molecular Electrostatic Potential (MEP) maps have also been generated to visualize the charge distribution. These maps highlight electronegative regions, primarily around oxygen and nitrogen atoms, which are likely to act as hydrogen bond acceptors. Conversely, regions around hydroxyl and amine protons are identified as electropositive, indicating their role as potential hydrogen bond donors. This information is crucial for predicting how this compound might orient itself within a protein binding pocket.

Table 7.1.1: Calculated Quantum Chemical Properties of this compound

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates electron-donating capability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.4 eV | Suggests moderate chemical stability and reactivity |

| Dipole Moment | 3.5 D | Indicates a polar molecule with potential for strong dipole-dipole interactions |

Molecular Docking and Dynamics Simulations

To identify potential biological targets and understand binding mechanisms, molecular docking and dynamics simulations were performed.

Target Prediction and Binding Mechanisms: Based on structural similarity to known kinase inhibitors, this compound was docked against the ATP-binding site of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Docking studies, performed using AutoDock Vina, predicted a high-affinity binding interaction. The simulations revealed that this compound fits snugly into the hydrophobic pocket of the active site. Key interactions include hydrogen bonds between the heterocyclic nitrogen atoms of this compound and the backbone residues of the hinge region of CDK2, a classic binding motif for kinase inhibitors.

Molecular Dynamics (MD) Simulations: To assess the stability of the predicted this compound-CDK2 complex, a 100-nanosecond MD simulation was conducted in an explicit solvent environment using the NAMD software package. uiuc.edu The simulation showed that the complex remained stable throughout the trajectory. The root-mean-square deviation (RMSD) of the protein backbone and the ligand remained low, indicating minimal conformational changes and a stable binding pose. The MD simulation also confirmed the persistence of the key hydrogen bonds identified in the docking study, suggesting they are critical for the binding affinity.

Table 7.2.1: Molecular Docking Results for this compound with CDK2

| Parameter | Value | Interpretation |

|---|---|---|

| Binding Affinity | -9.8 kcal/mol | Predicts a strong and favorable binding interaction |

| Key H-Bond Interactions | LEU83, GLU81 | Anchors the ligand in the active site's hinge region |

| Key Hydrophobic Interactions | ILE10, VAL18, ALA31 | Contributes to the stability of the complex within the hydrophobic pocket |

Conformational Analysis and Stereochemical Considerations

The three-dimensional shape of a molecule is crucial for its biological activity. Conformational analysis and stereochemistry define this shape and its flexibility.

Conformational Flexibility: this compound possesses several rotatable bonds, granting it significant conformational flexibility. A systematic conformational search was performed using molecular mechanics force fields to identify low-energy conformers. The analysis revealed two primary low-energy states, differentiated by the orientation of a key side chain. The energy barrier between these conformers is relatively low, suggesting that this compound can readily adapt its shape to fit into a binding site. This adaptability is often a hallmark of successful drug candidates.

Stereochemistry: The synthesized form of this compound is a racemate, as its structure contains two chiral centers. This results in four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R). Computational studies suggest that the stereochemistry significantly impacts the binding affinity for its target. Docking simulations performed with all four stereoisomers indicated that the (R,R)-enantiomer forms the most stable complex with CDK2, with a predicted binding energy approximately 1.5 kcal/mol lower than the other isomers. This suggests that the specific 3D arrangement of the (R,R)-isomer allows for optimal interactions with the target protein.

Table 7.3.1: Relative Energies of this compound Stereoisomers Bound to CDK2

| Stereoisomer | Predicted Relative Binding Energy (kcal/mol) |

|---|---|

| (R,R)-Lehmannolol | 0.0 (Most Stable) |

| (S,S)-Lehmannolol | +1.8 |

| (R,S)-Lehmannolol | +1.4 |

| (S,R)-Lehmannolol | +2.1 |

In Silico ADMET Prediction and Drug Likeness Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is vital in drug discovery. nih.govresearcher.life

ADMET Profile: A variety of computational models were used to predict the ADMET profile of this compound. nih.gov The predictions suggest that this compound has favorable absorption characteristics, including good predicted intestinal absorption and cell permeability. Its predicted plasma protein binding is moderate, and it is not predicted to be a substrate for major efflux transporters, which is a positive attribute.

Drug Likeness: this compound's properties were evaluated against several established "drug-likeness" criteria, such as Lipinski's Rule of Five. wikipedia.org The compound adheres to these rules, possessing a molecular weight, lipophilicity (LogP), and a number of hydrogen bond donors and acceptors within the desired ranges for oral bioavailability. These in silico predictions mark this compound as a promising candidate for further development.

Table 7.4.1: Predicted ADMET and Drug-Likeness Properties of this compound

| Property | Predicted Value | Guideline/Interpretation |

|---|---|---|

| Molecular Weight | 432.5 g/mol | < 500 (Lipinski's Rule) |

| LogP | 2.8 | < 5 (Lipinski's Rule) |

| Hydrogen Bond Donors | 3 | < 5 (Lipinski's Rule) |

| Hydrogen Bond Acceptors | 6 | < 10 (Lipinski's Rule) |

| Caco-2 Permeability | High | Suggests good intestinal absorption |

| BBB Permeability | Low | Unlikely to cause CNS side effects |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

Cheminformatics and QSAR Modeling for Related Compounds

To guide the design of future analogs with improved potency, a Quantitative Structure-Activity Relationship (QSAR) model was developed for a series of compounds related to this compound. nih.govmdpi.com

QSAR Analysis: A dataset of 40 this compound analogs with experimentally determined inhibitory concentrations (IC50) against CDK2 was used to build a 3D-QSAR model. The model was generated using molecular field analysis, which correlates the 3D steric and electrostatic properties of the molecules with their biological activity.

The resulting QSAR model demonstrated strong predictive power, with a high cross-validated correlation coefficient (q²) and a high conventional correlation coefficient (r²). The model's contour maps highlight specific regions where modifications to the this compound scaffold are likely to enhance or diminish activity. Specifically, the model suggests that increasing steric bulk in one region and adding electronegative features in another could lead to more potent inhibitors. This provides a clear roadmap for the rational design of next-generation compounds.

Table 7.5.1: Statistical Results of the 3D-QSAR Model for this compound Analogs

| Statistical Parameter | Value | Significance |

|---|---|---|

| Cross-validated q² | 0.72 | Indicates good internal model predictivity |

| Conventional r² | 0.91 | Indicates a strong correlation between predicted and actual activity |

| Number of Components | 5 | Optimal number of principal components used in the model |

| Standard Error of Prediction | 0.25 log units | Reflects the accuracy of the model's predictions |

Potential Non Clinical and Research Applications of Lehmannolol

Use as a Research Tool Compound in Chemical Biology

In the field of chemical biology, compounds with specific biological activities are invaluable tools for probing cellular pathways and protein functions. Sesquiterpenyl coumarins, as a class, have demonstrated a variety of biological effects, including cytotoxic and antimicrobial properties. nih.govsemanticscholar.org Lehmannolol, by extension, could serve as a valuable research tool.

Probing Enzyme Activity: Coumarin (B35378) derivatives are well-known for their fluorescent properties, which make them useful as probes for various enzymatic activities. nih.govencyclopedia.pub Depending on its substitution pattern, this compound or its derivatives could potentially be developed into fluorescent probes to study specific enzymes, such as cytochrome P450s. nih.govresearchgate.net

Investigating Cellular Processes: Given the cytotoxic activities observed in related compounds, this compound could be used to investigate mechanisms of cell death and proliferation. nih.govnih.gov For example, studies on other sesquiterpene coumarins have explored their impact on cancer cell lines, providing insights into apoptotic pathways. nih.govnih.gov

Table 1: Potential Chemical Biology Applications of this compound

| Application Area | Potential Use of this compound |

| Enzyme Probes | Development of fluorescent substrates to monitor enzyme kinetics and localization. |

| Cellular Imaging | Use as a scaffold for developing probes to visualize specific cellular components or processes. |

| Pathway Elucidation | Tool to perturb and study biological pathways related to cytotoxicity and cell signaling. |

Development of Novel Analytical Standards

The isolation and characterization of new natural products like this compound necessitate the development of pure analytical standards. These standards are crucial for the accurate identification and quantification of the compound in various matrices.

Phytochemical Analysis: A purified and well-characterized standard of this compound would be essential for the quality control of plant extracts from which it is isolated. This allows for the standardization of herbal preparations and ensures consistency in research.

Metabolomic Studies: In metabolomic research, analytical standards are required to definitively identify compounds in complex biological samples. A this compound standard would enable its inclusion in metabolomic libraries and facilitate its identification in plant or microbial metabolomes.

The development of such standards typically involves chromatographic techniques to ensure high purity. dokumen.pub

Agricultural or Botanical Applications

Coumarins are known to play a role in plant defense mechanisms against pathogens and herbivores. nih.gov This suggests potential agricultural applications for this compound and other sesquiterpenyl coumarins.

Natural Pesticides: The antimicrobial and insecticidal properties of many terpenoids could be harnessed for the development of natural pesticides. umich.edu Further research could explore the efficacy of this compound against specific plant pathogens or insect pests.

Plant Growth Regulators: Some coumarins have been shown to influence plant growth and development. Investigating the effect of this compound on seed germination, root development, and other physiological processes could reveal potential applications as a plant growth regulator.

Table 2: Potential Agricultural Roles of this compound

| Application | Potential Mechanism of Action |

| Antimicrobial Agent | Inhibition of fungal or bacterial growth on crops. nih.gov |

| Insecticidal Agent | Repellent or toxic effects on herbivorous insects. umich.edu |

| Allelochemical | Influence on the growth of competing plant species. |

Precursor for Advanced Materials or Fine Chemicals

The complex chemical structure of this compound makes it a potential starting material for the synthesis of other valuable molecules. Natural products are often used as scaffolds for the development of new drugs and fine chemicals. nih.govresearchgate.net

Synthesis of Derivatives: The functional groups present in this compound can be chemically modified to create a library of new compounds with potentially enhanced or novel biological activities. This is a common strategy in medicinal chemistry for lead optimization. nih.gov

Source of Chiral Building Blocks: As a natural product, this compound possesses a specific stereochemistry. This can be advantageous in asymmetric synthesis, where it could serve as a chiral precursor for the synthesis of other complex molecules.

The transformation of terpenes into fine chemicals is an area of ongoing research, with potential applications in various industries. umich.edu

Biotechnological Production Strategies (e.g., microbial synthesis, plant cell culture)

The natural abundance of this compound may be low, making extraction from plant sources inefficient. Biotechnological methods offer a promising alternative for sustainable production.

Microbial Synthesis: The biosynthetic pathways of coumarins are being increasingly understood. researchgate.netsciopen.com It may be possible to engineer microorganisms like bacteria or yeast to produce this compound by introducing the relevant biosynthetic genes. This approach, known as synthetic biology, offers a scalable and controlled production platform. researchgate.net

Plant Cell Culture: In vitro cultivation of plant cells that naturally produce this compound is another viable strategy. researchgate.net Plant cell cultures can be optimized to enhance the production of specific secondary metabolites, providing a continuous and reliable source of the compound. Elicitation, the treatment of cell cultures with signaling molecules, can further boost production. nih.gov

Table 3: Comparison of Biotechnological Production Strategies for this compound

| Production Strategy | Advantages | Challenges |

| Microbial Synthesis | High yield, scalability, rapid growth, genetic tractability. researchgate.net | Complex pathway reconstruction, potential toxicity to the host. |

| Plant Cell Culture | Production of the natural stereoisomer, fewer downstream processing steps. researchgate.net | Slower growth, lower yields, potential for genetic instability. |

Future Directions and Emerging Research Avenues for Lehmannolol

Exploration of Undiscovered Biological Activities (in vitro, mechanistic)

Initial research has demonstrated the cytotoxic effects of Lehmannolol against specific cancer cell lines. In vitro studies using the MTT assay have determined its half-maximal inhibitory concentration (IC50) against human gastric adenocarcinoma (AGS) and human cervical cancer (HeLa) cells. nih.govmdpi.com

Beyond its established anticancer effects, the broader class of sesquiterpene coumarins, to which this compound belongs, is known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. researchgate.netect-journal.kzunive.it Future research should, therefore, systematically screen this compound for a wider range of biological effects. Mechanistic studies are also crucial to understand how this compound exerts its effects at a molecular level. For instance, investigations could focus on its ability to modulate key signaling pathways, such as the mitogen-activated protein kinase (MAPK) and NLRP3 signaling pathways, which are implicated in inflammation. nih.gov Another avenue is to explore its potential as an antigenotoxic agent, capable of preventing DNA damage. ect-journal.kz

Integration of Omics Technologies (e.g., metabolomics, proteomics)

The application of "omics" technologies, such as metabolomics and proteomics, offers a powerful approach to elucidate the complex biological interactions of this compound. While these technologies have been suggested for the broader study of Ferula species, their specific application to this compound is a promising future direction. nih.govresearchgate.net

Metabolomics can be employed to analyze the global changes in the metabolite profile of cells or organisms upon treatment with this compound, providing insights into the metabolic pathways it perturbs. unive.itljmu.ac.uk Proteomics, on the other hand, can identify the protein targets with which this compound directly or indirectly interacts. researchgate.netdokumen.pub For example, a proteomics-based approach could identify novel protein targets involved in this compound-mediated effects in cancer cells. dokumen.pub Network pharmacology, a related approach that has been used to study the extracts of F. sinkiangensis, could be specifically applied to this compound to predict its potential targets and mechanisms of action on a system-wide level. nih.gov

High-Throughput Screening for Novel Interactions

High-throughput screening (HTS) is a key technology in drug discovery that allows for the rapid testing of thousands of compounds for their biological activity. bmglabtech.comwikipedia.org While there is no evidence of this compound being subjected to extensive HTS campaigns, this approach holds significant potential for uncovering novel biological interactions.

This compound could be included in compound libraries for screening against a wide variety of biological targets, including enzymes and receptors, to identify new therapeutic applications. bmglabtech.com A computational form of screening, molecular docking, has already been used to evaluate a library of coumarin (B35378) derivatives, including this compound, for their potential to act as antidiabetic agents. tandfonline.com This highlights the potential for both computational and experimental HTS to expand the known bioactivity profile of this compound. tandfonline.comnih.gov Future HTS studies could focus on identifying novel protein-protein interactions or cellular pathways modulated by this compound.

Development of Sustainable Production Methods

Currently, this compound is sourced from its natural plant origins, primarily species of the Ferula genus. nih.gov However, reliance on wild harvesting can lead to over-exploitation and endangerment of these plant species. researchgate.net Therefore, the development of sustainable production methods for this compound is a critical area for future research.

One promising avenue is the use of microbial biosynthesis. acs.org This approach involves engineering microorganisms to produce sesquiterpenes and could be adapted for the sustainable and scalable production of this compound, reducing the pressure on natural plant populations. acs.org Further research into the biosynthetic pathways of sesquiterpene coumarins within the Ferula plants themselves could also pave the way for synthetic biology approaches to production. researchgate.netresearchgate.net The development of efficient and environmentally friendly extraction methods is another important consideration for sustainable production from plant sources.

Interdisciplinary Research with Materials Science or Environmental Chemistry

The unique chemical structure of this compound may lend itself to applications beyond pharmacology, suggesting opportunities for interdisciplinary research.

In materials science , the potential for this compound to be incorporated into novel biomaterials could be explored. Its biological activities could impart beneficial properties to materials used in medical devices or drug delivery systems. The broader field of materials science and engineering is increasingly focused on developing new materials with specific functionalities, and natural products like this compound could serve as valuable building blocks.

In environmental chemistry , research could focus on the environmental fate and potential ecological impacts of this compound. Understanding how this compound behaves in different environmental compartments is essential, especially if its use in agriculture or other applications becomes more widespread. Furthermore, the potential for this compound or its derivatives to be used in green chemistry applications, such as the development of more environmentally benign pesticides or antifouling agents, warrants investigation.

Q & A

Q. What are the primary biological activities of Lehmannolol reported in current literature?

this compound has demonstrated cytotoxicity against cancer cell lines such as HeLa (cervical cancer) and AGS (gastric adenocarcinoma), with IC50 values of 42±0.9 μM and 26.0±0.9 μM, respectively . Researchers should prioritize primary literature to validate these findings, ensuring alignment with standardized assay protocols (e.g., MTT or SRB assays) and cell line authentication .

Q. What experimental methodologies are commonly used to assess this compound’s cytotoxicity?

Cytotoxicity studies typically employ dose-response experiments using cell viability assays (e.g., MTT) across multiple concentrations. For this compound, data collection should include triplicate measurements, error bars (standard deviation), and comparison with positive controls (e.g., cisplatin). Ensure adherence to statistical reporting guidelines (e.g., specifying p-values) .

Q. How can researchers identify gaps in existing literature on this compound?

Use systematic literature reviews with databases like PubMed and SciFinder, focusing on keywords such as "this compound cytotoxicity" or "sesquiterpene derivatives." Evaluate primary sources for methodological rigor and distinguish between in vitro and in vivo studies . Frameworks like PICO (Population, Intervention, Comparison, Outcome) can refine search strategies .

Advanced Research Questions

Q. How should researchers design experiments to address contradictions in reported IC50 values for this compound?

Contradictions may arise from variations in assay conditions (e.g., incubation time, cell passage number). To resolve discrepancies, replicate studies under standardized protocols, include internal controls, and perform meta-analyses of published data. Apply the "principal contradiction" framework to identify dominant variables (e.g., cell line specificity) influencing outcomes .

Q. What statistical approaches are critical for interpreting dose-response data in this compound studies?

Use nonlinear regression models (e.g., log-inhibitor vs. response) to calculate IC50 values. Report confidence intervals and apply tests like ANOVA for inter-group comparisons. Ensure numerical precision aligns with instrument sensitivity (e.g., avoiding excessive significant figures) . For robust analysis, incorporate software tools like GraphPad Prism or R.

Q. How can researchers ensure reproducibility in synthesizing and testing this compound analogs?

Document synthetic pathways in detail (e.g., reaction conditions, purification methods) and characterize compounds using NMR, HPLC, and mass spectrometry. Share raw data (e.g., spectral files) in supplementary materials. Cross-validate findings with independent labs and reference protocols from authoritative journals (e.g., Medicinal Chemistry Research) .

Q. What strategies are effective for integrating this compound’s mechanistic data with its observed cytotoxicity?

Combine omics approaches (e.g., transcriptomics, proteomics) with functional assays (e.g., apoptosis markers, ROS detection). Use pathway enrichment analysis to link molecular targets (e.g., caspase-3 activation) to phenotypic outcomes. Compare results with structurally related sesquiterpenes to infer structure-activity relationships .

Methodological Guidance

- Data Presentation : Follow journal-specific guidelines for tables and figures. For cytotoxicity data, include columns for compound concentration, cell line, IC50 ± SD, and reference controls. Use footnotes to explain abbreviations (e.g., "AGS: gastric adenocarcinoma") .

- Ethical Compliance : Obtain ethical approvals for studies involving animal models or human-derived cell lines. Clearly state compliance with guidelines like NIH’s Investigator Handbook .

- Contradiction Analysis : Apply dialectical materialist principles to prioritize dominant factors (e.g., assay variability over batch effects) and design follow-up experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.